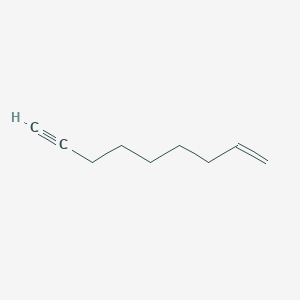

Non-1-en-8-yne

Description

Structure

3D Structure

Properties

CAS No. |

66031-49-0 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

non-1-en-8-yne |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,4H,2,5-9H2 |

InChI Key |

HWLAICZKIKQMDN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Non 1 En 8 Yne and Analogous Enyne Structures

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for the synthesis of enynes, offering a direct and efficient means of forming the requisite carbon-carbon bonds. nih.govrsc.org These methods often involve the cross-coupling of alkenyl and alkynyl precursors. nih.gov

Palladium-Catalyzed Approaches (e.g., Sonogashira reaction modifications)

Palladium-catalyzed reactions are among the most versatile and well-developed methods for synthesizing 1,3-enynes. nih.gov The Sonogashira cross-coupling reaction, which pairs a terminal alkyne with a vinyl halide, is a particularly powerful and widely used tool for this purpose. sioc-journal.cnlibretexts.orgmdpi.com The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org

Modifications to the classic Sonogashira protocol have been developed to improve efficiency and expand its scope. For instance, an efficient procedure for the stereoselective synthesis of conjugated enynes has been developed through the cross-coupling of alkenes and alkynyl bromides using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base, eliminating the need for special ligands. sioc-journal.cn This reaction proceeds smoothly at 80 °C for arylalkenes and at room temperature for electron-deficient alkenes. sioc-journal.cn Furthermore, advancements have led to copper-free Sonogashira reactions, which are advantageous for avoiding the undesirable homocoupling of alkynes that can occur in the presence of copper and oxygen. mdpi.comorganic-chemistry.org N-Heterocyclic Carbene (NHC) palladium complexes have also been shown to be effective catalysts for both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org

| Reaction Type | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(0) complex, Cu(I) co-catalyst, amine base | Terminal alkyne + Vinyl halide | Classic, widely used method for C(sp²)-C(sp) bond formation. | libretexts.orgmdpi.com |

| Modified Sonogashira | Pd(OAc)₂, K₂CO₃ | Alkene + Alkynyl bromide | Ligand-free and stereoselective; mild conditions. | sioc-journal.cn |

| Copper-Free Sonogashira | NHC-Pd(II)-Allyl precatalyst | α, β-unsaturated triazine ester + Terminal alkyne | Base and phosphine (B1218219) ligand-free; efficient for preparing cross-conjugated enynones. | mdpi.com |

| Oxidative Coupling | Palladium catalyst | Terminal alkyne + Alkene/Vinylmetal | Alternative to using pre-functionalized halides. | nih.gov |

Rhodium-Catalyzed Methodologies

Rhodium catalysts have proven effective for the selective dimerization of certain alkynes and for the cycloisomerization of 1,6-enynes to form cyclopentane (B165970) rings. nih.govnih.gov Early work demonstrated the selective head-to-head dimerization of propargylic alcohols using RhCl(PPh₃)₃. nih.gov More recently, rhodium-catalyzed systems have been developed for asymmetric enyne cycloisomerization using terminal alkynes, achieving high enantioselectivity with preformed catalysts like [Rh((S)-BINAP)]SbF₆. nih.gov

Rhodium catalysis also enables three-component coupling reactions. A chiral rhodium complex can catalyze the enantioselective coupling of arylboronic acids, 1,3-enynes, and imines to produce homoallylic sulfamates. d-nb.info This process involves the generation of an allylrhodium(I) species through an alkenyl-to-allyl 1,4-rhodium(I) migration. d-nb.info Additionally, rhodium catalysts are used in the intramolecular hydroacylation of 4-alkynals, which provides a versatile route to cyclopentenones through an unusual trans addition of a rhodium hydride to an alkyne. organic-chemistry.org

Copper-Catalyzed Strategies

Copper-catalyzed reactions have emerged as a powerful and cost-effective approach for synthesizing and functionalizing enynes. nih.govrsc.org These methods are attractive due to the low cost and toxicity of copper. researchgate.net Copper-catalyzed transformations of enynes include boro- and hydrofunctionalizations, radical difunctionalizations, and cyclizations. rsc.org For example, a ligand-free CuBr catalyst can promote the 1,4-boroprotonation of 2-trifluoromethyl-1,3-enynes to form allenes in excellent yields. rsc.org

Copper catalysis is also instrumental in the asymmetric synthesis of 1,4-enynes. A highly enantioselective allylic alkylation of terminal alkynes with primary allylic phosphates can be achieved using a copper/NHC chiral catalyst system. beilstein-journals.org Recently, copper-catalyzed yne-allylic substitution has been developed, using stabilized nucleophiles like indoles and pyrroles to react with propargylic compounds, affording 1,3-enynes with high regioselectivity. beilstein-journals.org

Nickel- and Iron-Catalyzed Syntheses

As earth-abundant alternatives to precious metals, iron and nickel have garnered significant attention for catalyzing enyne synthesis. nih.gov

Iron-catalyzed syntheses provide a cost-effective method for cross-coupling reactions. organic-chemistry.org A notable example is the use of FeCl₃ with a lithium bromide additive to catalyze the reaction between alkynyl Grignard reagents and alkenyl bromides or triflates, producing conjugated enynes in high yields. organic-chemistry.org This method is stereoselective and compatible with a variety of substrates. organic-chemistry.org Another iron-based approach involves a two-step protocol where an iron-catalyzed propargylic C–H functionalization yields a homopropargylic amine, which then undergoes Cope elimination to form the 1,3-enyne product. nih.govacs.org Iron catalysts bearing iminopyridine-oxazoline (IPO) ligands have also been used for the regio- and stereoselective hydrosilylation of 1,3-enynes. organic-chemistry.org

Nickel-catalyzed methodologies offer unique pathways for enyne synthesis and functionalization. The cross-coupling of allylic alcohols with alkynylzinc reagents, catalyzed by nickel, can produce 1,4-enynes with high regio- and E/Z-selectivity. rsc.org Nickel catalysts are also employed in the reductive 1,4-alkylacylation of 1,3-enynes to assemble tetrasubstituted allenyl ketones. nih.gov Furthermore, nickel-catalyzed arylative cyclization of 1,6-enynes with arylboronic acids can yield five-membered ring products containing an all-carbon quaternary center. rsc.org Ligand-controlled switchable arylative/cyclization of 1,6-enynes has also been developed, where the choice of ligand dictates the regioselectivity. nih.gov

| Metal | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Iron | FeCl₃, LiBr | Cross-Coupling | Cost-effective, stereoselective, uses alkynyl Grignard reagents. | organic-chemistry.org |

| Iron | Iron precatalyst | Propargylic C-H Functionalization | Two-step protocol via homopropargylic amines. | nih.govacs.org |

| Nickel | Ni(cod)₂/P(4-MeOC₆H₄)₃ | Arylative Cyclization | Forms five-membered rings from 1,6-enynes and arylboronic acids. | rsc.org |

| Nickel | Nickel catalyst | Cross-Coupling | Synthesizes 1,4-enynes from allylic alcohols and alkynylzinc reagents. | rsc.org |

Miscellaneous Metal-Mediated Transformations

Other transition metals also play a role in enyne synthesis. Ruthenium carbene catalysts are widely used for enyne metathesis, a bond reorganization reaction between an alkene and an alkyne to produce a 1,3-diene. organic-chemistry.orgbeilstein-journals.org This can occur intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly. organic-chemistry.org The process is atom-economical and driven by the formation of the stable conjugated diene product. beilstein-journals.org

Titanium(II) alkoxides can be used to prepare acyclic 1,3-dienes from two alkyne units via an intermediate titanacyclopentadiene. thieme-connect.de Gold catalysis has also been investigated, particularly for enyne cyclization reactions, though the catalytic species can be complex, sometimes involving multinuclear gold clusters. researchgate.net

Metal-Free Synthetic Routes for Enyne Formation

To circumvent issues associated with metal catalysts, such as cost and product contamination, metal-free synthetic routes to enynes are being actively developed. uni-regensburg.demedwinpublishers.com One approach involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts in the presence of a Lewis acid like boron trichloride. jove.com This method is rapid, proceeds at ambient temperature, and tolerates a variety of functional groups. jove.com

Another strategy reports a metal-free, temperature-controlled regiodivergent borylative cyclization of enynes. beilstein-journals.org Organocatalytic routes have also been explored. A metal-free pathway to conjugated enynes starting from nitroalkene dimers has been investigated, proceeding through an isoxazolidine-2,5-diol derivative intermediate. uni-regensburg.de Additionally, a three-component reaction of alkynes, iodine, and sodium sulfinates has been developed for the metal- and peroxide-free construction of highly functionalized tetrasubstituted alkenes, including conjugated enynes, in a regio- and stereoselective manner. acs.org

Chemo- and Regioselective Preparations of Non-1-en-8-yne Derivatives

The presence of two distinct reactive sites—the alkene and the alkyne—in enyne compounds presents a significant challenge for selective functionalization. nih.gov Achieving chemo- and regioselectivity is crucial for synthesizing well-defined derivatives. Modern catalytic methods have emerged as powerful tools to direct reactions to a specific site and with a specific orientation.

One direct approach to forming 1,3-enyne derivatives involves the iron-catalyzed C-H functionalization at the propargylic position of an alkyne, followed by elimination. acs.org This two-step protocol effectively installs a methylene (B1212753) group at the α-position to the alkyne, converting various aryl alkyl and dialkyl acetylenes into 4-substituted or 2,4-disubstituted 1,3-enynes. acs.org The process begins with an iron-catalyzed reaction that increases the acidity of the propargylic C-H bond, enabling deprotonation and subsequent functionalization. acs.org The resulting homopropargylic amine undergoes Cope elimination upon N-oxidation to yield the final enyne product. acs.org

Visible light photocatalysis offers another innovative method for the chemo- and regioselective transformation of enynes. nsf.gov The intermolecular cross [2+2] cycloaddition of enynes with alkenes can be catalyzed by fac-Ir(ppy)3 to produce alkynyl cyclobutanes. nsf.gov This reaction proceeds with high efficiency and selectivity, tolerating a wide array of functional groups on both the enyne and alkene partners. nsf.gov The process is believed to occur via an energy transfer pathway, where the photosensitizer excites the enyne, which then reacts with the olefin. nsf.gov

Copper catalysis is also widely employed for the regiodivergent functionalization of enynes. rsc.org For instance, the copper-catalyzed 1,4-boroprotonation of 2-trifluoromethyl-1,3-enynes using a ligand-free CuBr catalyst leads to the formation of aryl- and alkyl-substituted allenes in excellent yields. rsc.org The outcome of copper-catalyzed reactions is determined by a delicate interplay of factors, including the initial site of addition (alkene vs. alkyne) and the potential for isomerization of the organocopper intermediates. rsc.org

Table 1: Chemo- and Regioselective Preparations of Enyne Derivatives

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Propargylic C-H Methenylation | Iron Complex / m-CPBA | Alkyl-substituted alkynes | 1,3-Enynes | Direct installation of a methylene group α to the alkyne. | acs.org |

| Photo-[2+2]cycloaddition | fac-Ir(ppy)3 |

Enynes and terminal olefins | Alkynyl cyclobutanes | High chemo- and regioselectivity under visible light. | nsf.gov |

| 1,4-Boroprotonation | CuBr (ligand-free) | 2-Trifluoromethyl-1,3-enynes | Substituted allenes | Regioselective formation of allenes over other isomers. | rsc.org |

Stereoselective Synthesis of Enyne Isomers (e.g., (E)- and (Z)-configurations)

Controlling the geometry of the double bond in enyne synthesis is critical, as (E)- and (Z)-isomers can exhibit different reactivity and biological properties. Several stereoselective strategies have been developed to access specific enyne isomers.

Transition metal catalysis is a cornerstone of stereoselective enyne synthesis. nih.gov For example, rhodium-catalyzed cross-couplings of terminal alkynes with internal alkyne acceptors, such as dimethyl acetylenedicarboxylate, can produce enyne products with excellent (Z)-selectivity (>96:4). nih.gov While highly efficient for aryl acetylene (B1199291) donors, this method is less effective for alkyl or silyl (B83357) alkynes. nih.gov

A switchable approach for the stereoselective synthesis of N-carbonylvinylated pyrazoles has been developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. researchgate.net In the absence of a catalyst, the reaction yields the thermodynamically stable (E)-isomers in excellent yields. researchgate.net However, the addition of silver carbonate (Ag₂CO₃) completely switches the selectivity to favor the formation of the (Z)-isomers in good yields. researchgate.net A plausible mechanism suggests that the Ag⁺ ion acts as a coordination guide, directing the stereochemical outcome. researchgate.net

The stereoselective synthesis of more complex structures, such as enamides, can also be achieved from alkyne precursors. A Ritter-type iodo(III)amidation of unactivated alkynes affords β-iodanyl enamides. rsc.org These intermediates can undergo further transformations, such as Sonogashira coupling, with retention of the olefin stereochemistry, providing a route to highly substituted (E)-enamides. rsc.org

Furthermore, in the synthesis of complex natural products, the stereochemistry of a pre-existing enyne can be controlled during subsequent reactions. For instance, a mild cis-selective Lindlar hydrogenation of a 1,3-enyne intermediate is a reliable method to form a (Z,E)-1,3-butadiene moiety, as demonstrated in the total synthesis of a resolvin precursor. rsc.org

Table 2: Stereoselective Synthesis of Enyne Isomers

| Method | Catalyst/Reagent | Substrate | Product Configuration | Selectivity | Reference |

|---|---|---|---|---|---|

| Rhodium-Catalyzed Cross-Coupling | Rh-Phebox complex | Terminal alkynes & Dimethyl acetylenedicarboxylate | (Z)-Enyne | >96:4 (Z:E) | nih.gov |

| Michael Addition | None | Pyrazoles & Conjugated carbonyl alkynes | (E)-N-carbonylvinylated pyrazoles | High (Thermodynamic product) | researchgate.net |

| Michael Addition | Ag₂CO₃ | Pyrazoles & Conjugated carbonyl alkynes | (Z)-N-carbonylvinylated pyrazoles | High (Kinetic product) | researchgate.net |

| Lindlar Hydrogenation | Lindlar catalyst / Quinoline | 1,3-Enyne | (Z,E)-1,3-Diene | cis-Selective reduction | rsc.org |

| Iodo(III)amidation & Coupling | BXT / Sonogashira coupling | Internal alkynes | (E)-Enamide | Retention of stereochemistry | rsc.org |

Functionalization Strategies for Enyne Precursors

Enyne precursors are valuable platforms for constructing diverse and complex molecular frameworks through various functionalization strategies. rsc.orgbeilstein-journals.org These strategies often leverage the unique reactivity of the adjacent alkene and alkyne functionalities. nih.gov

Enyne metathesis has emerged as a particularly powerful and atom-economical transformation that couples alkene and alkyne moieties to form 1,3-dienes. beilstein-journals.orgthieme-connect.com This reaction, typically promoted by Grubbs' family of ruthenium carbene catalysts, is highly chemoselective and tolerant of numerous functional groups. beilstein-journals.orgthieme-connect.com The resulting 1,3-diene products are versatile intermediates for further synthesis, notably in Diels-Alder cycloadditions to construct cyclic and polycyclic systems. beilstein-journals.org For example, an intermolecular enyne metathesis using ethylene (B1197577) gas can install a 1,3-diene unit, which can then be used to build C-aryl glycosides. beilstein-journals.org

Copper-catalyzed reactions provide a broad toolkit for the advanced functionalization of enynes. rsc.org These methods include hydro- and borofunctionalizations, multicomponent radical difunctionalizations, and cyclizations, often yielding densely functionalized and enantioenriched products. rsc.orgresearchgate.net For example, copper-catalyzed protocols can facilitate the coupling of enynes with ketones to produce functionalized products with high enantioselectivity. rsc.org Cyclization reactions of 1,3-enynes are a straightforward pathway to complex heterocyclic and carbocyclic scaffolds. nih.govresearchgate.net

The direct functionalization of the alkyne C-H bond in terminal enynes is another common strategy. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with a vinyl or aryl halide, is a key method for carbon-carbon bond formation. rsc.org This reaction was used to combine an alkynyl fragment with a vinyl iodide to create a complex 1,3-enyne intermediate during the synthesis of a bioactive lipid mediator precursor. rsc.org

Table 3: Functionalization Strategies for Enyne Precursors

| Strategy | Catalyst/Reagent | Precursor Type | Resulting Structure | Application | Reference |

|---|---|---|---|---|---|

| Enyne Metathesis | Grubbs' Ru Catalysts | Enynes & Alkenes | 1,3-Dienes | Precursors for Diels-Alder reactions, synthesis of complex molecules. | beilstein-journals.orgthieme-connect.com |

| Radical Difunctionalization | Copper Catalysts | 1,3-Enynes & Ketones | Functionalized Enantioenriched Products | Rapid construction of molecular complexity. | rsc.org |

| Cyclization | Transition Metals (e.g., Rh, Cu) | 1,3-Enynes | Heterocycles and Carbocycles | Synthesis of diverse ring systems. | nih.govresearchgate.net |

| Sonogashira Coupling | Palladium/Copper Catalysts | Terminal Alkynes & Vinyl/Aryl Halides | Conjugated Enynes | Assembly of complex carbon skeletons for natural product synthesis. | rsc.org |

| [2+2] Cycloaddition | fac-Ir(ppy)3 |

Enynes & Alkenes | Alkynyl Cyclobutanes | Synthesis of strained ring systems. | nsf.gov |

Reactivity and Mechanistic Investigations of Non 1 En 8 Yne and Enyne Derivatives

Cycloaddition Reactions of Non-1-en-8-yne and Enyne Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. This compound and other enyne derivatives, possessing both an alkene and an alkyne functionality, are versatile substrates for a variety of cycloaddition strategies, leading to a diverse range of molecular architectures.

Intermolecular [4+2] Cycloadditions

Intermolecular [4+2] cycloadditions, or Diels-Alder reactions, typically involve the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org In reactions involving enynes, either the alkene or the alkyne can function as the dienophile. The choice between the two reactive sites is influenced by factors such as substitution and the presence of activating groups.

Research has shown that for enynes with activating groups on both the double and triple bonds, the cycloaddition can occur preferentially at the alkyne. acs.org The regiochemistry of the reaction is often controlled by the electronic nature of the substituents on the enyne and the diene. For example, in a normal demand Diels-Alder reaction, the dienophile is typically substituted with an electron-withdrawing group. wikipedia.org

Transition metal catalysis can also facilitate intermolecular cycloadditions. For example, rhodium-catalyzed intermolecular [4+2+2] cycloadditions of enyne derivatives with 1,3-butadiene (B125203) have been developed as a method for constructing eight-membered rings. nih.govresearchgate.net

[2+2+1] Cycloadditions (Pauson-Khand type and Rhodium(I)-catalyzed analogues)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgthieme-connect.de This reaction is a powerful method for the construction of five-membered rings and has been applied to both intermolecular and intramolecular systems.

In the context of this compound and its derivatives, the intramolecular Pauson-Khand reaction is particularly useful for synthesizing bicyclic systems. The reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl. wikipedia.org However, the reaction can sometimes lead to unexpected products. For instance, the Pauson-Khand reaction of a substituted this compound derivative yielded a bicyclo[4.3.0]nonenone system instead of the expected bicyclo[5.3.0]decenone. nih.gov

Rhodium(I) complexes have emerged as effective catalysts for Pauson-Khand type reactions, often offering milder reaction conditions and broader substrate scope. acs.org Cationic rhodium(I) complexes, in the presence of chiral ligands like (R)-tol-BINAP, can catalyze enantioselective [2+2+1] cycloadditions of 1,6-enynes. nih.govacs.org These rhodium-catalyzed processes can also be applied to different types of substrates, such as allenenes, to construct various bicyclic skeletons. acs.org

Table 1: Comparison of Catalysts in [2+2+1] Cycloadditions of Enynes

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Dicobalt Octacarbonyl | Enynes | Cyclopentenones | Stoichiometric, often requires thermal conditions. wikipedia.org |

| Cationic Rh(I)/BINAP | 1,6-Enynes | Bicyclic acetamides | Catalytic, enantioselective. nih.govacs.org |

Strain-Promoted Cycloadditions (e.g., SPAAC, if applicable to modified this compound systems)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click chemistry" that occurs between a strained alkyne, typically a cyclooctyne (B158145), and an azide (B81097) without the need for a copper catalyst. interchim.combiochempeg.comwikipedia.org This bioorthogonal reaction is valued for its high efficiency and biocompatibility. mdpi.com

While this compound itself is not a strained alkyne, it can be chemically modified to incorporate a strained ring system, making it suitable for SPAAC. For example, bicyclo[6.1.0]non-4-yne (BCN), a strained cyclooctyne derivative, can be synthesized and used in these reactions. rsc.org The reactivity of these strained alkynes is driven by the release of ring strain upon cycloaddition. pcbiochemres.com

The application of SPAAC with modified enyne systems is particularly relevant in the field of bioconjugation, where molecules can be labeled for imaging or therapeutic purposes. interchim.combiochempeg.commdpi.com The reaction is fast at room temperature and produces a stable triazole linkage. interchim.com Various strained alkynes, such as dibenzocyclooctyne (DBCO) and difluorinated cyclooctyne (DIFO), have been developed to tune the reaction kinetics and stability. nih.gov

Cyclotrimerization Reactions (Transition metal-catalyzed and metal-free)

Cyclotrimerization is a reaction that combines three alkyne units to form a benzene (B151609) ring. This transformation can be catalyzed by various transition metals, including rhodium, ruthenium, cobalt, and nickel. mdpi.comuwindsor.ca For a substrate like this compound, which contains both an alkyne and an alkene, mixed cyclotrimerizations are possible, where the alkyne moiety reacts with other alkynes.

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for synthesizing substituted six-membered aromatic rings in a single, atom-economical step. mdpi.com Rhodium(I) complexes are particularly effective catalysts for these transformations. mdpi.comacs.org For instance, a cationic rhodium(I)/H₈-BINAP complex can catalyze the asymmetric [2+2+2] cycloaddition of 1,6-enynes with cyclopropylideneacetamides to produce spirocyclohexenes. acs.org Nickel-catalyzed systems have also been employed for the cyclotrimerization of enones and alkynes. acs.org

While metal-catalyzed cyclotrimerizations are common, metal-free versions are less so but can be achieved under specific conditions, such as high temperatures or pressures, though these are generally less practical for complex molecules.

Table 2: Selected Catalysts for Enyne Cyclotrimerization

| Catalyst | Reaction Type | Product |

|---|---|---|

| Cationic Rh(I)/H₈-BINAP | Asymmetric [2+2+2] cycloaddition | Spirocyclohexenes acs.org |

| Ni(0)/Aluminum phenoxide | Cyclotrimerization of enones and alkynes | Substituted cyclohexadienes acs.org |

Thermal Cycloaromatization Pathways

Certain enyne systems can undergo thermal cycloaromatization reactions to form diradical intermediates, which can then be trapped to form aromatic products. The two most prominent examples are the Myers-Saito and the Schmittel (or C2-C6) cyclizations.

The Myers-Saito cyclization involves the thermal rearrangement of an enyne-allene to a diradical species. rsc.orgacs.org While this compound is not an enyne-allene, it can be a precursor to such systems. The reaction typically proceeds at physiological temperatures and is a key step in the mechanism of action of some natural antitumor antibiotics. rsc.org The formation of the diradical can be triggered by various means, including acid-catalyzed tautomerization. rsc.org

The Schmittel cyclization, or C2-C6 cyclization, is a competing pathway for enyne-allenes that leads to a fulvene (B1219640) diradical intermediate. acs.orgarkat-usa.org The regioselectivity between the Myers-Saito and Schmittel pathways can be controlled by the substituents on the enyne-allene. arkat-usa.org Bulky substituents at the alkyne terminus tend to favor the Schmittel cyclization. arkat-usa.org Computational studies have been instrumental in understanding the mechanistic details and the factors that govern the competition between these two pathways. acs.orgfigshare.combeilstein-journals.org These cyclizations can also be initiated photochemically. nih.gov

Enyne Metathesis Reactions

Enyne metathesis is a catalytic reaction that involves the reorganization of bonds between an alkene and an alkyne, resulting in the formation of a 1,3-diene. organic-chemistry.orgbeilstein-journals.org This transformation is a highly efficient, atom-economical process driven by the formation of a thermodynamically stable conjugated diene system. organic-chemistry.orgbeilstein-journals.org Ruthenium carbene complexes are the most commonly employed catalysts for these reactions due to their functional group tolerance and commercial availability. organic-chemistry.orgnih.gov

Ring-Closing Enyne Metathesis (RCEYM)

Ring-Closing Enyne Metathesis (RCEYM) is an intramolecular variant of enyne metathesis where a molecule containing both an alkene and an alkyne functionality, such as this compound, undergoes cyclization to form a cyclic 1,3-diene. organic-chemistry.orgthieme-connect.de This reaction is a powerful method for the synthesis of carbo- and heterocyclic rings. mdpi.comwikipedia.org

The reaction of a 1,8-enyne substrate bearing propargylic substitution with various commercially available ruthenium catalysts has been studied to form vinylcycloheptene. thieme-connect.de The choice of catalyst can be crucial; for instance, the Stewart–Grubbs catalyst has shown to be effective under heating conditions for substrates with high steric hindrance near the alkyne. thieme-connect.de The size of the ring being formed influences the stereoselectivity of the reaction, with larger rings showing reduced exo selectivity. thieme-connect.de

A notable application of RCEYM is in the synthesis of complex natural products. For example, the synthesis of jasmine ketolactone involved the formation of a 10-membered ring via RCEYM, a size that was previously challenging to access efficiently. wikipedia.org

Cross-Enyne Metathesis

Cross-Enyne Metathesis is the intermolecular version of the reaction, where an alkene and an alkyne from two different molecules react to form a new 1,3-diene. organic-chemistry.org A significant challenge in cross-enyne metathesis is the potential for competing alkene cross-metathesis, which can lead to a mixture of products. thieme-connect.de To favor the desired cross-enyne metathesis, a higher concentration of the alkene is often beneficial. organic-chemistry.org

Mori and coworkers developed a method for the synthesis of 1,3-dienes from an alkyne and ethylene (B1197577) using cross-enyne metathesis. mdpi.com Conducting the reaction under an atmosphere of ethylene can improve catalyst regeneration and reactivity, which is particularly advantageous in the synthesis of natural products. organic-chemistry.orgmdpi.com However, a drawback of cross-enyne metathesis can be low E:Z selectivity of the resulting diene. organic-chemistry.org

Catalytic Cycles and Ruthenium Carbene Intermediates

The mechanism of ruthenium-catalyzed enyne metathesis involves a series of cycloaddition and cycloreversion steps. organic-chemistry.orgacs.org The reaction can proceed through two main pathways: the "ene-first" or the "yne-first" mechanism. beilstein-journals.orgmdpi.com

In the ene-first pathway , the ruthenium carbene catalyst first reacts with the alkene moiety of the enyne to form a ruthenacyclobutane intermediate. mdpi.com This intermediate then undergoes a retro [2+2] cycloaddition to generate a new ruthenium alkylidene and a terminal alkene. The ruthenium alkylidene then reacts with the alkyne moiety to form a ruthenacyclobutene, which rearranges to a vinylcarbene intermediate. mdpi.com This vinylcarbene then reacts with the alkene to produce the final 1,3-diene product and regenerate the active catalyst. organic-chemistry.org

In the yne-first pathway , the catalyst initially reacts with the alkyne to form a ruthenacyclobutene, which then opens to form a vinylcarbene intermediate. mdpi.com This intermediate then reacts with the alkene portion of the molecule. mdpi.com

| Catalyst Generation | Key Features |

| First-Generation Grubbs Catalyst | Effective for a range of RCEYM reactions, including the synthesis of pyrrolidine (B122466) derivatives. beilstein-journals.org |

| Second-Generation Grubbs Catalyst | Often shows different reactivity and can lead to unprecedented results in enyne metathesis. mdpi.com |

| Hoveyda–Grubbs Catalyst | Used in sequential enyne and cross-metathesis reactions. beilstein-journals.org |

| Stewart–Grubbs Catalyst | More active for the metathesis of substituted alkenes due to reduced steric hindrance. thieme-connect.de |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across a carbon-carbon multiple bond. In the context of this compound, both the alkene and alkyne moieties are susceptible to such additions.

Thiol-Ene/Yne Click Chemistry

Thiol-ene and thiol-yne reactions are highly efficient "click" reactions that involve the addition of a thiol (R-SH) to an alkene or alkyne, respectively, to form thioethers or vinyl sulfides. wikipedia.orgwikipedia.orgthieme-connect.de These reactions are characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org

The thiol-yne reaction can proceed via a two-step process, where two thiol molecules react with one alkyne group. d-nb.info This can lead to the formation of either a 1,2-dithioether or a 1,1-dithioacetal. wikipedia.orgrsc.org The reaction can be initiated by various methods, including radical initiators, UV irradiation, or transition metal catalysts. wikipedia.org

Free-Radical Addition Mechanisms

The free-radical addition of thiols to alkenes and alkynes is a common and well-studied mechanism. wikipedia.org This process is typically initiated by photolysis, heat, or a radical initiator, which generates a thiyl radical (RS•). wikipedia.org

The mechanism proceeds via a chain reaction:

Initiation: A thiyl radical is formed from the thiol. wikipedia.org

Propagation (Thiol-Yne): The thiyl radical adds to the alkyne, forming a vinyl sulfide (B99878) radical. This radical then abstracts a hydrogen atom from another thiol molecule to form the vinyl sulfide product and a new thiyl radical, which continues the chain. d-nb.info This addition typically follows an anti-Markovnikov regioselectivity. wikipedia.org

Propagation (Thiol-Ene): If the initial product is a vinyl sulfide, a second thiyl radical can add to the double bond of the vinyl sulfide, forming a dithioether radical. d-nb.info This radical then abstracts a hydrogen from another thiol to give the final dithioether product and regenerate a thiyl radical. rsc.org

This step-growth mechanism allows for the formation of homogeneous polymer networks when di- or poly-functional thiols and alkynes are used. wikipedia.orgd-nb.info

| Reaction Type | Reactants | Product | Key Features |

| Thiol-Yne | Thiol + Alkyne | Alkenyl sulfide | Can undergo single or double addition. d-nb.inforsc.org |

| Thiol-Ene | Thiol + Alkene | Thioether | Anti-Markovnikov addition is typical for the radical mechanism. wikipedia.org |

Catalyzed Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be extended to activated alkynes, including enyne systems. In the context of enynes, this reaction, often referred to as a thiol-yne Michael addition when a thiol is the nucleophile, is a powerful tool for carbon-sulfur bond formation.

The reaction is typically catalyzed by a base or a nucleophile. wikipedia.org Base-catalyzed reactions proceed through the deprotonation of the thiol to form a more nucleophilic thiolate anion. nih.gov Nucleophilic catalysts, such as primary amines and phosphines, can also initiate the reaction. researchgate.net The addition generally follows an anti-Markovnikov pattern, resulting in the formation of a thioether. wikipedia.org

Several factors influence the rate and stereoselectivity of the thiol-yne Michael addition. The electrophilicity of the alkyne, governed by the electron-withdrawing group in conjugation with it, plays a significant role. researchgate.netacs.org Common activating groups include esters, ketones, amides, and sulfones. nih.gov The reaction conditions, such as the solvent and pH, can also have a pronounced effect on the reaction rate and conversion. acs.org While some reactions can proceed spontaneously in highly polar solvents, the use of a catalyst significantly broadens the scope and improves the efficiency of the transformation. nih.gov

The stereochemical outcome of the thiol-yne Michael addition typically results in the Z-isomer as the major product due to an anti-addition mechanism. researchgate.net However, the formation of the more thermodynamically stable E-isomer can sometimes occur, particularly under conditions that allow for isomerization. nih.govacs.org

Table 1: Factors Influencing Catalyzed Michael Additions of Thiol to Enynes

| Factor | Influence |

| Catalyst | Base or nucleophile; increases reaction rate and broadens substrate scope. nih.gov |

| Alkyne Substituent | Electron-withdrawing groups (e.g., esters, ketones) activate the alkyne for addition. nih.gov |

| Solvent | Polar solvents can facilitate spontaneous reaction; catalyst use is more general. nih.gov |

| pH | Can significantly affect reaction rate and overall conversion, especially in aqueous media. acs.org |

| Stereochemistry | Primarily results in the Z-isomer via an anti-addition pathway. researchgate.net |

Hydrometallation (e.g., Hydroboration, Hydrosilylation)

Hydrometallation involves the addition of a metal-hydride bond across a carbon-carbon multiple bond. For enynes like this compound, this can occur at either the alkene or the alkyne, with selectivity often dictated by the reagents and reaction conditions.

Hydroboration: This reaction involves the addition of a boron-hydrogen bond. wikipedia.org For terminal alkynes, hydroboration typically occurs in an anti-Markovnikov fashion, with the boron atom adding to the terminal, less substituted carbon. lumenlearning.com The initial product is a vinylic borane (B79455), which can be subsequently oxidized to yield an aldehyde or ketone. wikipedia.orgwikipedia.org The hydroboration of alkynes is a stereospecific syn-addition, meaning the hydrogen and boron add to the same face of the triple bond, resulting in a cis-alkenylborane. wikipedia.orglumenlearning.com When using borane (BH₃), a second hydroboration can occur; however, the use of bulky borane reagents like disiamylborane (B86530) or 9-BBN can prevent this and stop the reaction at the alkenylborane stage. wikipedia.orglumenlearning.com In the case of enynes, selective hydroboration of the terminal double bond can be achieved. For instance, the hydroboration of 1-octen-4-yne (B3369796) with N,N-dimethylaniline borane (DMAB) under sonication shows selectivity for the terminal double bond. derpharmachemica.com

Hydrosilylation: This reaction is the addition of a silicon-hydride bond across a multiple bond and is a highly atom-economical method for synthesizing vinylsilanes. core.ac.uk The reaction is often catalyzed by transition metals, with platinum catalysts being particularly common due to their selectivity and functional group tolerance. core.ac.uk The hydrosilylation of terminal alkynes can lead to three possible products: (E)-β-, (Z)-β-, and α-vinylsilanes. rsc.org Controlling the regio- and stereoselectivity is a key challenge and depends on the catalyst, alkyne, and silane (B1218182) used. core.ac.ukrsc.org For example, platinum on titania has been shown to catalyze the hydrosilylation of terminal alkynes with high yields and a preference for syn-addition. core.ac.uk In contrast, certain pincer cobalt complexes can catalyze the hydrosilylation of terminal alkynes to selectively produce (Z)-β-vinylsilanes. rsc.org Radical-initiated hydrosilylation, using initiators like ACCN or photochemical methods, can also be employed, particularly in aqueous media. conicet.gov.ar

Table 2: Comparison of Hydroboration and Hydrosilylation of Alkynes

| Feature | Hydroboration | Hydrosilylation |

| Reagent | Borane (BH₃) or its derivatives (e.g., 9-BBN) wikipedia.org | Hydrosilanes (e.g., Ph₂SiH₂, Et₃SiH) core.ac.ukrsc.org |

| Catalyst | Often uncatalyzed, but can be catalyzed by transition metals. rsc.org | Typically requires a transition metal catalyst (e.g., Pt, Co). core.ac.ukrsc.org |

| Regioselectivity | Typically anti-Markovnikov for terminal alkynes. lumenlearning.com | Varies with catalyst and substrates; can be α or β. rsc.org |

| Stereoselectivity | syn-addition leading to cis-alkenes. wikipedia.orglumenlearning.com | Can be syn or anti leading to E or Z isomers depending on the catalyst. core.ac.ukrsc.org |

| Initial Product | Alkenylborane. wikipedia.org | Vinylsilane. core.ac.uk |

| Further Reactions | Oxidation to aldehydes/ketones. wikipedia.org | Cross-coupling reactions. rsc.org |

Radical and Pericyclic Rearrangements

Enynes are susceptible to a variety of rearrangement reactions, which can be initiated by radicals or proceed through concerted pericyclic pathways. These reactions are powerful methods for constructing complex cyclic and acyclic structures.

Radical Rearrangements: Radical addition to the alkyne moiety of an enyne can initiate a cascade of reactions. For example, the addition of a sulfanyl (B85325) radical to an enyne can generate a vinyl radical. acs.org This intermediate can then undergo various cyclizations, such as a 5-exo cyclization onto the alkene, or even onto an aromatic ring if present. acs.org These cyclizations can be highly stereoselective. acs.org Another example involves a radical-triggered fragmentary cyclization of ene-ynamides, which proceeds through an intermolecular radical addition, intramolecular cyclization, and subsequent rearrangement to form msu.eduacs.org-annulated indoles. bham.ac.uk

Pericyclic Rearrangements: These are concerted reactions that proceed through a cyclic transition state and are not affected by radical initiators or scavengers. msu.edu They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edursc.org

Ene Reaction: This is a pericyclic reaction involving the addition of a component with a π-bond and an allylic hydrogen (the "ene") to a component with a multiple bond (the "enophile"). rsc.org Intramolecular ene reactions of enynes are well-known and lead to the formation of a new ring.

Cope and Oxy-Cope Rearrangements: The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. rsc.orgwikipedia.org While this compound is a 1,8-enyne, related 1,5-enynes can undergo gold-catalyzed skeletal rearrangements that proceed through cyclopropyl (B3062369) gold carbene intermediates. acs.org The oxy-Cope rearrangement is a variation where a hydroxyl group at the C3 position leads to the formation of an enol intermediate, which then tautomerizes to an enal or enone. wikipedia.org

Cycloisomerizations: In the presence of catalysts like gold(I), enynes can undergo cycloisomerization reactions. These transformations can proceed through various pathways, including skeletal rearrangements via cyclopropylcarbenes to form dienes. acs.org

These rearrangements are synthetically valuable for their ability to rapidly increase molecular complexity in a stereocontrolled manner.

Diethylaluminium Chloride-Mediated Transformations

Diethylaluminium chloride (Et₂AlCl) is a versatile Lewis acid that can promote a variety of transformations, including cycloadditions and conjugate additions. d-nb.infoscielo.br In the context of enyne derivatives, it has been shown to mediate sequential cycloaddition/conjugate reduction reactions. d-nb.info

For instance, in the reaction of cyclopentadiene (B3395910) with an N-acyloxazolidinone-substituted yne, Et₂AlCl can act as a catalyst for the Diels-Alder cycloaddition. d-nb.info Subsequently, the same reagent can effect a conjugate reduction (hydrogenation) of a double bond in the resulting norbornadiene derivative. d-nb.inforesearchgate.net

Mechanistic studies have explored the pathway of these transformations. It was found that the cycloaddition likely occurs first, followed by the conjugate reduction. d-nb.inforesearchgate.net The source of the hydride for the reduction is the diethylaluminium chloride itself. Interestingly, in the absence of the diene, Et₂AlCl can act as a nucleophile, adding its ethyl groups to the yne substrate. d-nb.inforesearchgate.net The rate of the conjugate reduction is influenced by the amount of Et₂AlCl used and the reaction temperature. d-nb.info

Table 3: Diethylaluminium Chloride-Mediated Reaction of an Yne-Oxazolidinone with Cyclopentadiene

| Reactants | Reagent | Conditions | Products | Key Observations |

| Yne-oxazolidinone, Cyclopentadiene | Et₂AlCl (1.7 eq) | CH₂Cl₂, 0°C to rt | Norbornadiene derivative (cycloaddition product) | Lewis acid catalyzes the Diels-Alder reaction. d-nb.info |

| Norbornadiene derivative | Et₂AlCl (3.4 eq) | CH₂Cl₂, rt, 25 h | Norbornene derivative (reduction product), β-ethyl-substituted product | Et₂AlCl acts as a hydride source for conjugate reduction. d-nb.info |

| Yne-oxazolidinone | Et₂AlCl (3.4 eq) | CH₂Cl₂, rt, 25 h | Tertiary alcohol (after hydrolysis) | In the absence of a diene, Et₂AlCl adds ethyl groups to the carbonyl. d-nb.inforesearchgate.net |

Computational and Theoretical Studies on Enyne Reactivity and Molecular Systems

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the potential energy surfaces of reactions involving non-1-en-8-yne. nih.govacs.org These calculations allow for the detailed analysis of reaction pathways, including the characterization of transition states and intermediates, which are often transient and difficult to observe experimentally. nih.govacs.org By modeling reactions such as metal-catalyzed cycloisomerizations, researchers can elucidate the step-by-step processes that govern product formation. rsc.orgnih.gov

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. Quantum chemical calculations can precisely locate the geometry of a transition state and determine its energy, which corresponds to the activation barrier of the reaction. nih.gov For the cyclization of a 1,n-enyne like this compound, different pathways are possible, such as those catalyzed by gold (Au) or platinum (Pt). acs.orgnih.gov

DFT calculations are used to model these pathways. For instance, in a gold-catalyzed cycloisomerization, the initial coordination of the gold catalyst to the alkyne of this compound would be modeled, followed by the nucleophilic attack of the alkene moiety. rsc.orgrsc.org This process leads to the formation of intermediates, such as cyclopropyl (B3062369) gold(I) carbenes, and the transition states that connect them. acs.orgresearchgate.net The calculated activation energies for competing pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization) determine the likely reaction outcome. rsc.org

For example, a study on a model 1,6-enyne cyclization predicted a concerted C2–C6 cyclization with a barrier of 23.8 kcal/mol, which aligns with experimental observations of the reaction proceeding over several hours at 50 °C. nih.gov Similar calculations for this compound would provide crucial data on its reactivity.

Table 1: Illustrative Calculated Activation Energies for Enyne Cyclization Pathways

| Reaction Pathway | Catalyst Model | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| 1,5-Enyne Cycloisomerization | PtCl₄ | DFT (B3LYP) | 13.2 | acs.org |

| 1,6-Enyne C²⁻C⁶ Cyclization | None (Thermal) | DFT (B3LYP) | 23.8 | nih.gov |

| Rh(II)-Catalyzed Cycloisomerization | Rh₂(OAc)₄ | DFT (M06) | 19.5 | pku.edu.cn |

| Au(I)-Catalyzed 1,5-Enyne Cyclization | [Au(PPh₃)]⁺ | DFT (B3LYP-D3) | 9.6 | acs.org |

This table presents representative data from computational studies on various enyne systems to illustrate typical energy barriers. The values are not specific to this compound but demonstrate the type of data generated.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS connects the correct reactant and product (or intermediate) states. beilstein-journals.org An IRC calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions. osti.gov This provides a clear picture of the structural changes the molecule undergoes throughout the reaction, such as bond formation and cleavage. beilstein-journals.orgosti.gov

For a reaction like the cyclization of this compound, IRC analysis can reveal whether the process is concerted (all bonds form in a single step) or stepwise, proceeding through one or more intermediates. nih.gov In some complex reactions, IRC calculations have uncovered "hidden intermediates"—very shallow minima on the potential energy surface that are not readily apparent from simple stationary point calculations. researchgate.net This level of detail is crucial for a complete mechanistic understanding. beilstein-journals.org

Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the interaction energy between molecular fragments, such as a catalyst and a substrate like this compound. acs.orgresearchgate.net This analysis breaks down the total interaction energy into physically meaningful components:

Electrostatic interaction: The classical Coulombic attraction or repulsion between the charge distributions of the fragments.

Pauli repulsion: The strong, short-range repulsion that arises from the quantum mechanical principle that two electrons of the same spin cannot occupy the same space.

Orbital interaction (Covalent bonding): The stabilizing energy gained from the mixing of orbitals between the fragments, leading to bond formation.

Dispersion: The attractive force arising from correlated electron movements (van der Waals forces).

In the context of metal-catalyzed enyne cyclization, EDA can reveal the nature of the catalyst-substrate bond and explain the origins of selectivity. acs.orgrsc.org For example, an EDA study on nucleopalladation of alkenes showed how the balance between electrostatic and orbital interactions could be tuned by the catalyst's ligands to control the reaction's regioselectivity. acs.org For a this compound reaction, EDA could quantify the contributions of the gold catalyst's interaction with the alkyne and alkene moieties, providing insight into why certain reaction pathways are favored. acs.org

Table 2: Illustrative Energy Decomposition Analysis for a Catalyst-Substrate Complex

| Energy Component | Value (kcal/mol) | Percentage of Total Attraction |

| Total Interaction Energy | -25.0 | |

| Pauli Repulsion | +45.0 | |

| Total Attraction | -70.0 | 100% |

| Electrostatic Interaction | -31.5 | 45% |

| Orbital Interaction | -28.0 | 40% |

| Dispersion | -10.5 | 15% |

This is a hypothetical EDA for a generic metal-enyne complex, illustrating how the interaction energy is partitioned. The specific values would depend on the exact system being studied.

Molecular Dynamics Simulations in Enyne Chemistry

While quantum chemical calculations typically focus on static points on a potential energy surface, molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion. ebsco.comconcord.org By solving Newton's equations of motion for every atom in the system, MD simulations can model the dynamic behavior of molecules, including conformational changes, solvent effects, and the process of a reaction itself. ebsco.comresearchgate.net

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated shapes it adopts in solution. This is important because the starting conformation can influence the feasibility and outcome of a cyclization reaction. Furthermore, quasiclassical direct dynamics trajectories, where forces are calculated "on-the-fly" using quantum mechanics, can be used to simulate the reaction event itself. nih.govacs.org These simulations can reveal non-statistical dynamic effects, where the outcome of a reaction is not solely determined by the height of the energy barriers but also by the momentum of the atoms as they traverse the transition state. nih.gov Such effects can explain why some stepwise mechanisms appear to be stereochemically concerted. nih.gov

Electronic Structure and Reactivity Descriptors of Enyne Systems

The electronic structure of this compound dictates its intrinsic reactivity. Computational methods can calculate a variety of electronic properties and reactivity descriptors that help predict how the molecule will behave in a chemical reaction. scielo.org.mxresearchgate.netjmcs.org.mx These descriptors are often derived from the energies and shapes of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Fukui Functions: These local descriptors identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx

By calculating these descriptors for this compound, chemists can predict that the electron-rich alkene and alkyne groups are the most reactive sites, and can further distinguish the reactivity of the individual carbon atoms within these functional groups. scielo.org.mxjmcs.org.mx

Predictive Modeling for Novel Enyne-Based Transformations

A major goal of computational chemistry is to move from explaining known reactions to accurately predicting the outcomes of unknown ones. nih.gov For enyne chemistry, this involves building computational models that can forecast which products will form under specific conditions (catalyst, solvent, temperature). chemrxiv.org

Recent advances have led to automated reaction modeling frameworks. chemrxiv.org These systems can take a reactant, like this compound, and a catalyst as input, and then automatically explore a vast network of possible reaction pathways, calculating the energetics of each step. By combining quantum chemical calculations with kinetic models, these frameworks can predict the major products and their relative yields with remarkable accuracy. chemrxiv.org This predictive power accelerates the discovery of new reactions and catalysts, reducing the need for extensive experimental screening. For example, such models have been successfully applied to predict the product distributions for a range of gold(I)-catalyzed enyne isomerizations. chemrxiv.org

Advanced Spectroscopic Characterization Techniques for Enyne Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like Non-1-en-8-yne. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled. nih.govlibretexts.orgwikipedia.org

¹H and ¹³C NMR provide fundamental information about the electronic environment of each proton and carbon atom, respectively. slideshare.netlibretexts.org For this compound, specific signals corresponding to the vinyl protons of the double bond, the acetylenic proton of the terminal alkyne, and the intervening methylene (B1212753) groups are expected.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (vinyl) | 5.7 - 5.9 | - |

| H-2 (vinyl) | 4.9 - 5.1 | - |

| C-1 (vinyl) | - | ~138 |

| C-2 (vinyl) | - | ~115 |

| C-3 to C-7 (methylene) | 1.3 - 2.2 | ~25-35 |

| H-8 (acetylenic) | 1.9 - 2.1 | - |

| C-8 (alkynyl) | - | ~84 |

| C-9 (alkynyl) | - | ~69 |

| This is an interactive table. Click on the headers to sort. |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning these signals and determining the molecule's three-dimensional structure. wikipedia.orgresearchgate.netcreative-biostructure.com

COSY spectra reveal through-bond proton-proton couplings. For this compound, cross-peaks would be expected between the vinyl protons and the adjacent methylene protons at C-3, and between the methylene protons along the aliphatic chain. libretexts.orgwikipedia.org

NOESY experiments identify protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry in more complex enyne derivatives. libretexts.orgwikipedia.orgresearchgate.net For the relatively flexible this compound, NOESY could provide information about preferred conformations in solution.

In the context of reactions involving enynes, NMR is vital for determining conversion rates and the formation of new stereocenters. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and for identifying transient species in a reaction, thereby offering insights into reaction mechanisms. nih.gov When studying reactions of this compound, such as cycloisomerization or metathesis, HRMS can detect and characterize key intermediates. pku.edu.cnchim.itrutgers.edu

Fragmentation of the molecular ion of this compound in a mass spectrometer would likely proceed through cleavage of the weakest bonds, which are typically the C-C bonds. libretexts.orggbiosciences.comlibretexts.org The resulting fragmentation pattern provides a fingerprint that can confirm the structure of the molecule.

Plausible Fragmentation Pathways for this compound:

| Fragmentation Process | Resulting Fragment Ion (m/z) | Neutral Loss |

| Allylic Cleavage | [C₃H₅]⁺ (41) | C₆H₉• |

| Propargylic Cleavage | [C₆H₉]⁺ (81) | C₃H₅• |

| McLafferty-type Rearrangement | Varies depending on rearrangement | Alkene |

| This is an interactive table. Click on the headers to sort. |

In mechanistic studies of enyne reactions, Electrospray Ionization (ESI-HRMS) is particularly valuable for detecting charged intermediates in solution. For instance, in metal-catalyzed enyne cyclizations, ESI-HRMS has been used to identify catalyst-substrate complexes and other key catalytic species. nih.govpku.edu.cn

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups and bonds. pku.edu.cn

IR Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its alkene and alkyne functionalities. pressbooks.publibretexts.orgpressbooks.pub

≡C-H stretch: A sharp, often strong band around 3300 cm⁻¹ is indicative of the terminal alkyne. pressbooks.pubpressbooks.pub

=C-H stretch: Absorption just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) signifies the C-H bonds of the vinyl group. orgchemboulder.com

-C-H stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the methylene groups of the aliphatic chain.

C≡C stretch: A weak but sharp absorption in the range of 2100-2140 cm⁻¹ confirms the presence of the triple bond. pressbooks.publibretexts.org

C=C stretch: A medium intensity band around 1640 cm⁻¹ corresponds to the carbon-carbon double bond. libretexts.orgorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for analyzing the C=C and C≡C bonds in enyne systems. nih.govresearchgate.net The C≡C stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum around 2100-2250 cm⁻¹. nih.govrsc.org This makes Raman spectroscopy a valuable complementary technique for confirming the presence and electronic environment of the alkyne group. researchgate.net

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| =C-H stretch | 3010-3100 | 3010-3100 | Medium |

| -C-H stretch | 2850-2960 | 2850-2960 | Strong |

| C≡C stretch | 2100-2140 | 2100-2250 | Weak (IR), Strong (Raman) |

| C=C stretch | ~1640 | ~1640 | Medium |

| This is an interactive table. Click on the headers to sort. |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid. wikipedia.org While obtaining a suitable crystal of the parent this compound, which is a liquid or low-melting solid at room temperature, can be challenging, its derivatives are more amenable to this technique. acs.orgmdpi.com

The crystal structures of functionalized enynes, such as those resulting from reactions of this compound, are invaluable for:

Unambiguously confirming the constitution and stereochemistry of reaction products. acs.orgrsc.org

Providing insights into intermolecular interactions in the solid state.

Correlating solid-state structure with observed chemical reactivity.

For example, X-ray structures of metal-enyne complexes can elucidate the coordination geometry and help to explain the stereochemical outcome of catalytic reactions. acs.orgrsc.org

Chiral Spectroscopy for Enantiomeric Excess Determination

When this compound or its derivatives are involved in asymmetric reactions, it is crucial to determine the enantiomeric excess (ee) of the chiral products. wikipedia.orgnih.gov Chiral spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose. acs.orgnumberanalytics.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an equal and opposite spectrum. By comparing the CD spectrum of a reaction product to that of a pure enantiomer, the enantiomeric excess can be determined. numberanalytics.com

In many cases, chiral High-Performance Liquid Chromatography (HPLC) is used to separate the enantiomers, and the ee is determined from the relative peak areas. nih.gov However, CD spectroscopy can be a rapid and non-separative method for this analysis, especially in high-throughput screening of asymmetric catalysts. nih.gov The determination of enantiomeric excess is a critical step in evaluating the success of an asymmetric synthesis. wikipedia.org

Green Chemistry Principles in Non 1 En 8 Yne Synthesis and Reactions

Development of Sustainable Synthetic Methodologies (e.g., aqueous media, solvent-free reactions)

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Research into enyne chemistry has increasingly focused on utilizing environmentally friendly reaction media like water or eliminating solvents altogether.

Aqueous Media: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic compounds like enynes often have limited solubility in water, modern techniques have enabled its use in various transformations. The use of water as a solvent can lead to unique reactivity and selectivity. For instance, visible-light-induced difluoroalkylation and cyclization cascade reactions of 1,8-enynes have been successfully performed, providing an efficient and sustainable route to complex molecules under mild conditions. acs.org Furthermore, the development of water-soluble catalysts and reagents, such as choline (B1196258) hydroxide (B78521) (ChOH), has facilitated reactions like the Friedlander condensation in aqueous media, achieving excellent yields on a gram scale. acs.org Such approaches, while demonstrated for other systems, highlight the potential for developing aqueous-based transformations for substrates like Non-1-en-8-yne. For example, some syntheses of heterocyclic compounds are now being designed in aqueous ethanol (B145695) or deep eutectic solvents (DES), which are considered greener alternatives to traditional organic solvents. researchgate.netnih.gov

Solvent-Free Reactions: Eliminating the solvent entirely represents a significant step towards greener synthesis. Solvent-free, or neat, reactions reduce waste, simplify purification, and can lower energy consumption. Mechanochemical methods, such as ball-milling, have been employed for the solvent-free addition of amines to activated alkynes, achieving quantitative conversion in minutes without a catalyst. semanticscholar.org Another strategy involves using a reagent that also acts as the reaction medium. For example, the synthesis of 1,3-diynes from 1,1-dibromoalkenes has been accomplished under solvent-free conditions at room temperature using hydrated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU·H2O), which serves as both the base and the medium. rsc.org This pot-efficient method avoids the need to isolate terminal alkyne intermediates, which could be a potential strategy in the synthesis of this compound itself or its derivatives. rsc.org

The following table summarizes examples of sustainable methodologies applicable to enyne chemistry.

| Reaction Type | Substrate Type | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Difluoroalkylation/Cyclization | 1,8-Enynes | Visible light, photocatalyst, MeCN/H₂O | Sustainable access to difluoroalkylated tetracyclic compounds in up to 92% yield. | acs.org |

| Friedlander Condensation | 2-aminonicotinaldehyde | Choline hydroxide, Water, 80 °C | Gram-scale synthesis of 1,8-naphthyridines with >90% yield; metal-free catalyst. | acs.org |

| Diyne Synthesis | 1,1-Dibromoalkenes | CuI (cat.), DBU·H₂O, Solvent-free, RT | Pot-economic, solvent-free synthesis of 1,3-diynes in good to excellent yields (up to 96%). | rsc.org |

| Amine Addition | Dialkylacetylenedicarboxylates | Planetary ball mill, 5 min, Solvent-free | Quantitative conversion without catalyst or base. | semanticscholar.org |

Flow Chemistry Applications for Reaction Optimization and Scalability

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages for optimizing and scaling up chemical processes, aligning with green chemistry principles. acs.orgucl.ac.uk This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.netpublish.csiro.au

For enyne transformations, flow chemistry has been particularly impactful in the field of metathesis. Ring-closing enyne metathesis (RCEYM) can be significantly enhanced in flow reactors. For instance, immobilized Hoveyda-type ruthenium catalysts have been used as fixed-bed materials in microreactors for RCM, cross-metathesis, and enyne metathesis reactions under continuous flow. acs.org This approach not only facilitates catalyst recycling but also minimizes metal contamination in the product. researchgate.net Optimization studies in flow systems have allowed for significant reductions in reaction times (from hours to minutes) and catalyst loadings while maintaining high yields. researchgate.netresearchgate.net For example, the RCM of diethyl diallylmalonate was achieved in 2.5 minutes with 0.3 mol% catalyst in a flow reactor, a significant improvement over the 3-hour batch reaction. researchgate.net Such setups could be readily adapted for cyclization reactions of this compound derivatives.

The table below showcases the optimization of enyne reactions using flow chemistry.

| Reaction Type | Substrate/Catalyst | System | Residence Time | Key Improvement | Reference(s) |

|---|---|---|---|---|---|

| Ring-Closing Metathesis | Diethyl diallylmalonate / Ru Catalyst | Homogeneous Flow | 1.5 - 2.5 min | Reaction time reduced from 3 hours (batch) to 2.5 minutes with high yield. | researchgate.net |

| Ring-Closing Metathesis | N-tosyldiallylamine / Hoveyda-Grubbs II | Homogeneous Flow | 10 min | Optimized conversion (53.6%) with low catalyst loading (3 mol%). | researchgate.net |

| Enyne Metathesis | General Enynes / Immobilized Ru Catalyst | Heterogeneous Flow (Fixed-bed) | N/A | Demonstrated good catalytic activity and moderate stability for reusable catalysts. | acs.org |

| Heck Reaction | Iodobenzene & Methyl Acrylate / PdCl₂ | Homogeneous Flow | 35 min | Higher yields (up to 53%) compared to batch reactions (26-30%). | ucl.ac.uk |

Exploration of Metal-Free Catalytic Systems

While transition metals are powerful catalysts for many enyne transformations, their toxicity, cost, and potential for product contamination are significant drawbacks. The development of metal-free catalytic systems is a key area of green chemistry research. sioc-journal.cn Organocatalysis and radical-mediated reactions offer promising alternatives for activating enynes like this compound. acs.org

Organocatalysis utilizes small organic molecules to accelerate reactions. For thiol-yne reactions, strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be highly effective catalysts, achieving quantitative conversions at low loadings (0.1-1 mol%) under mild conditions. mdpi.comrsc.org Chiral organocatalysts, such as those based on thiourea, have been developed for asymmetric [3+3] cycloadditions of enones, demonstrating the potential for creating complex, enantioenriched cyclic structures without metals. mdpi.com

Metal-free radical reactions provide another powerful avenue for enyne functionalization. Cascade reactions of 1,6- and 1,7-enynes can be initiated to form complex polycyclic systems. beilstein-journals.org For example, a metal-free, visible-light-induced tandem cyclization of 1,7-enynes has been established to produce phenanthridinone derivatives in good to excellent yields. sioc-journal.cn Similarly, temperature can be used as a switch to control the regioselectivity of metal-free borylative cyclizations of enynes, yielding different products from the same starting materials simply by adjusting the reaction conditions. acs.org

Selected examples of metal-free enyne transformations are presented below.

| Reaction Type | Substrate Type | Catalyst/Conditions | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Borylative Cyclization | Biphenyl-embedded enynes | BCl₃, Temperature control (0 °C vs 80 °C) | Borylated dihydrophenanthrenes / Dihydrocyclopenta[a]naphthalenes | Metal-free, temperature-controlled regiodivergent synthesis. | acs.org |

| Thiol-yne Addition | Ethyl propiolate & 1-dodecanethiol | DBU (1 mol%) or TBD (0.1 mol%) | Vinyl sulfides | Quantitative conversion in 10 minutes at room temperature. | mdpi.com |

| [3+3] Cycloaddition | 2-(1-alkynyl)-2-alken-1-ones & 1,3-dicarbonyls | Chiral thiourea–tertiary amine | Penta-substituted 4H-pyrans | Asymmetric synthesis with high enantioselectivity. | mdpi.com |

| Cascade Cyclization | 1,7-Enynes | Organophotoredox catalyst, visible light | Phenanthridin-6(5H)-ones | Sustainable and broad-scope synthesis of heterocycles. | sioc-journal.cn |

Atom Economy and Waste Minimization in Enyne Transformations

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired product. chim.it Reactions with high atom economy are inherently less wasteful. Many transformations involving enynes, such as this compound, are notable for their excellent atom economy.

Enyne metathesis and cycloisomerization reactions are prime examples of atom-economical processes. chimia.chbeilstein-journals.org In these reactions, a catalyst orchestrates the reorganization of the bonds within the enyne substrate to form a new cyclic or acyclic diene product, ideally with no atoms lost as byproducts. researchgate.netnih.gov This means that, in theory, 100% of the atoms from the starting material can end up in the final product. For instance, the gold-catalyzed cycloisomerization of 1,6-enynes is a valuable strategy for the atom-economic synthesis of highly functionalized cyclic structures. acs.orgmdpi.com Similarly, indium-catalyzed cycloisomerization of 1,6-enynes proceeds with high efficiency to give bicyclic products in up to 99% yield, representing a highly atom-economical catalytic process. nih.gov

E-factor : The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process. greenchemistry-toolkit.org

Process Mass Intensity (PMI) : The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1. mdpi.comuna.ac.cr

By focusing on atom-economical reactions like enyne metathesis and cycloisomerization, chemists can significantly reduce the E-factor and PMI of a synthetic sequence. Further waste reduction is achieved by using catalytic instead of stoichiometric reagents, recycling catalysts and solvents, and designing processes with fewer purification steps. The combination of atom-economical reactions with sustainable practices like the use of aqueous media or flow chemistry provides a powerful strategy for minimizing the environmental impact of synthesizing and functionalizing molecules like this compound.

Future Research Directions and Perspectives in Non 1 En 8 Yne Chemistry

Design and Synthesis of Novel Enyne-Based Catalytic Systems

The development of new catalytic systems is paramount to advancing the chemistry of enynes like Non-1-en-8-yne. Future research will likely focus on creating catalysts that offer unprecedented levels of control over reactivity and selectivity.

Key Research Thrusts:

Ligand Design: The rational design of ligands for transition metals such as palladium, ruthenium, cobalt, and rhodium will be crucial. organic-chemistry.orgchinesechemsoc.orgchinesechemsoc.org The development of sophisticated phosphine (B1218219) ligands, for instance, has already demonstrated the ability to control the regioselectivity in the hydrofunctionalization of enynes. chinesechemsoc.org Future work will likely explore bidentate and polydentate ligands, including those with chiral backbones, to induce high levels of enantioselectivity in reactions like cyclizations and additions.

Earth-Abundant Metal Catalysis: While precious metals have dominated enyne catalysis, there is a growing emphasis on developing catalytic systems based on more abundant and less expensive metals like iron and cobalt. chinesechemsoc.orgacs.org Research in this area will focus on designing ligands that stabilize reactive intermediates and promote efficient catalytic turnover with these first-row transition metals.

Photoredox and Biocatalysis: The integration of photoredox catalysis and biocatalysis with enyne chemistry opens up new avenues for synthetic transformations. rsc.org Photoenzymatic systems, for example, could enable highly selective and environmentally friendly reactions that are not achievable with traditional chemical catalysts. rsc.org The development of artificial enzymes or the repurposing of existing ones for specific enyne transformations is a particularly exciting prospect. nih.gov

Expanding the Scope of Enyne Reactivity for Unprecedented Transformations

While classical enyne reactions like metathesis and cycloisomerization are well-established, there is a continuous drive to discover novel transformations that expand the synthetic utility of molecules like this compound. beilstein-journals.orgnih.govorganic-chemistry.org

Emerging Areas of Reactivity:

Cascade Reactions: Designing complex cascade reactions initiated by the selective activation of either the alkene or alkyne moiety of an enyne can lead to the rapid construction of intricate molecular architectures from simple starting materials. acs.orgnih.gov These one-pot transformations are highly atom-economical and can significantly streamline synthetic routes.

Pd(II/IV) Catalysis: The use of palladium catalysts that can access the Pd(IV) oxidation state has been shown to enable unique cyclization pathways for enynes, leading to the formation of strained ring systems like cyclopropanes with high stereospecificity. organic-chemistry.org Further exploration of this high-valent palladium chemistry could unlock new reaction manifolds.

Radical-Mediated Reactions: The involvement of radical intermediates in enyne chemistry offers a complementary approach to traditional two-electron pathways. Photoenzymatic systems can initiate radical processes, leading to novel hydroarylations and other C-C bond-forming reactions. rsc.org

| Transformation Type | Catalyst/Method | Potential Products |

| Enantioselective Cyclization | Chiral Rh(I) Complex | Chiral Carbocycles and Heterocycles nih.gov |

| Oxidative Cyclization | Pd(II/IV) Catalysis | Functionalized Cyclopropanes organic-chemistry.org |

| Radical Hydroarylation | Photoenzymatic System | Chiral Hydroarylated Compounds rsc.org |

| Cascade Pericyclic Reaction | Oxovanadium Catalyst | Bicyclic Fragrance Scaffolds nih.gov |

Integration of Advanced Computational Design with High-Throughput Experimental Synthesis

The synergy between computational chemistry and high-throughput experimentation is poised to accelerate the discovery and optimization of new reactions and catalysts for enynes. mdpi.com

A Synergistic Approach:

In Silico Catalyst Screening: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the performance of potential catalysts, thereby guiding experimental efforts. worldscientific.com This approach can significantly reduce the time and resources required for catalyst development. mdpi.com